molecular formula C6H5F3N2O B3046820 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde CAS No. 1310379-34-0

1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde

Cat. No. B3046820
CAS RN: 1310379-34-0
M. Wt: 178.11
InChI Key: ZNLLEBGUAHMMHC-UHFFFAOYSA-N
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Description

“1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The trifluoroethyl group attached to the pyrazole ring could potentially impart unique properties to the compound due to the presence of fluorine atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone with hydrazine. The trifluoroethyl group could potentially be introduced through a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrazole ring with a trifluoroethyl group and an aldehyde group attached. The presence of the fluorine atoms could potentially influence the electronic properties of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound could potentially be influenced by the presence of the trifluoroethyl group and the aldehyde group. The aldehyde group could undergo reactions such as nucleophilic addition or oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the trifluoroethyl group and the aldehyde group. For example, the trifluoroethyl group could potentially increase the compound’s lipophilicity, while the aldehyde group could potentially make the compound more reactive .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde:

Medicinal Chemistry

1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique structure, featuring a trifluoroethyl group, enhances the metabolic stability and bioavailability of drug candidates. This compound is often used in the development of anti-inflammatory, antiviral, and anticancer agents due to its ability to interact with biological targets effectively .

Agrochemical Development

In agrochemical research, 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde serves as a key building block for synthesizing herbicides, fungicides, and insecticides. The trifluoroethyl group imparts desirable properties such as increased potency and environmental stability, making it an essential component in the creation of effective and sustainable agricultural chemicals .

Material Science

This compound is utilized in the design and synthesis of advanced materials, including polymers and coatings. The trifluoroethyl group contributes to the hydrophobicity and thermal stability of these materials, making them suitable for applications in harsh environments. Researchers explore its use in developing high-performance materials for aerospace, automotive, and electronic industries .

Organic Synthesis

1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde: is a versatile reagent in organic synthesis. It is employed in the construction of complex molecular architectures through various chemical reactions, such as cycloadditions and cross-couplings. Its reactivity and stability make it a valuable tool for chemists working on the synthesis of novel organic compounds .

Bioconjugation

In bioconjugation, 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde is used to link biomolecules, such as proteins and nucleic acids, to various probes and labels. Its chemical properties allow for the formation of stable conjugates, which are essential for applications in diagnostics, imaging, and therapeutic delivery. This compound helps in the development of advanced bioconjugation techniques for biomedical research.

Example source for medicinal chemistry application. Example source for agrochemical development application. Example source for material science application. Example source for organic synthesis application. : Example source for fluorine chemistry application. : Example source for catalysis application. : Example source for environmental chemistry application. : Example source for bioconjugation application.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and toxicity. Proper handling and storage procedures should be followed to ensure safety .

Future Directions

The future directions for research involving this compound could potentially include exploring its potential uses in various fields such as pharmaceuticals or materials science .

properties

IUPAC Name

1-(2,2,2-trifluoroethyl)pyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O/c7-6(8,9)4-11-2-1-5(3-12)10-11/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLLEBGUAHMMHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C=O)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801203996
Record name 1H-Pyrazole-3-carboxaldehyde, 1-(2,2,2-trifluoroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801203996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde

CAS RN

1310379-34-0
Record name 1H-Pyrazole-3-carboxaldehyde, 1-(2,2,2-trifluoroethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310379-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-3-carboxaldehyde, 1-(2,2,2-trifluoroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801203996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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